2-[(6-methylpyridin-3-yl)oxy]pyrimidine
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Overview
Description
2-[(6-methylpyridin-3-yl)oxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.
Biochemical Analysis
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine at different dosages in animal models have not been studied yet .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(6-methylpyridin-3-yl)oxy]pyrimidine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 6-methylpyridine with a halogenated pyrimidine. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-methylpyridin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[(6-methylpyridin-3-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Similar in structure but lacks the methyl group on the pyridine ring.
2-(quinolin-3-yl)pyrimidine: Contains a quinoline ring instead of a pyridine ring.
2-(pyridin-4-yl)pyrimidine: The pyridine ring is attached at a different position.
Uniqueness
2-[(6-methylpyridin-3-yl)oxy]pyrimidine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-3-4-9(7-13-8)14-10-11-5-2-6-12-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUHKPOBRQOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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